![molecular formula C18H14ClN5O2 B11037775 N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11037775.png)

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

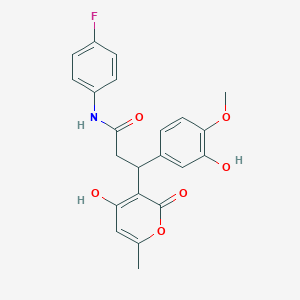

N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring umfasst, der mit einem Pyrimidinring verschmolzen ist und mit einer Chlorphenylgruppe und einer Phenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Chlorbenzoylchlorid mit 2-Phenylhydrazin, um ein Zwischenprodukt-Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter sauren oder basischen Bedingungen mit Harnstoff oder Thioharnstoff zur Cyclisierung gebracht, um das gewünschte Triazolopyrimidinderivat zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und der Einsatz von Prinzipien der grünen Chemie, um Abfall zu minimieren und die Ausbeute zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre biologische Aktivität modifiziert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Halogenierungsreaktionen können mit Reagenzien wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS) durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Triazolopyrimidinen erzeugen können .

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere im Kontext der Krebsforschung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Hemmung kann zur Störung kritischer zellulärer Prozesse führen, was letztendlich zu den gewünschten therapeutischen Wirkungen führt. Die genauen beteiligten molekularen Pfade hängen vom jeweiligen biologischen Kontext und dem Zielenzym ab .

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen Substitutionsmustern.

1,2,4-Triazolo[4,3-a]pyrimidin: Teilt den Triazolopyrimidinkern, jedoch mit Variationen in den Substituenten und der Ringfusion.

Einzigartigkeit

N-(2-Chlorphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-carboxamid ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe mit maßgeschneiderten Aktivitäten .

Eigenschaften

Molekularformel |

C18H14ClN5O2 |

|---|---|

Molekulargewicht |

367.8 g/mol |

IUPAC-Name |

N-(2-chlorophenyl)-5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C18H14ClN5O2/c19-12-8-4-5-9-13(12)20-17(26)14-10-15(25)21-18-22-16(23-24(14)18)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,21,22,23,25) |

InChI-Schlüssel |

IUCXIMGKHYYFGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N2C(=NC(=N2)C3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11037694.png)

![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11037698.png)

![N-[(E)-amino{[(2E)-6-ethyl-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11037703.png)

![6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11037712.png)

![Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11037713.png)

![5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037717.png)

![1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11037729.png)

![Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11037744.png)

![N-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B11037766.png)

![(4E)-5-methyl-2-phenyl-4-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11037780.png)